3-[2-(Trifluoromethyl)phenyl]but-2-enoicacid
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Overview
Description
3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid is an organic compound with the molecular formula C11H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as CF3I or CF3SO2Cl in the presence of radical initiators.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes or the use of catalytic systems to enhance the efficiency and yield of the trifluoromethylation reaction. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated acids or alcohols.
Scientific Research Applications
3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid: Similar in structure but with the trifluoromethyl group in a different position on the phenyl ring.
Nrf2 Activator: A compound with a similar trifluoromethyl group, used primarily for its biological activity in modulating the Nrf2 pathway.
Uniqueness
3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid is unique due to the specific positioning of the trifluoromethyl group, which can influence its chemical reactivity and interaction with biological targets. This positional difference can result in distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C11H9F3O2 |
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Molecular Weight |
230.18 g/mol |
IUPAC Name |
(E)-3-[2-(trifluoromethyl)phenyl]but-2-enoic acid |
InChI |
InChI=1S/C11H9F3O2/c1-7(6-10(15)16)8-4-2-3-5-9(8)11(12,13)14/h2-6H,1H3,(H,15,16)/b7-6+ |
InChI Key |
WDQQWCAZFPUBLD-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=CC=C1C(F)(F)F |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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